3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a chloromethyl group and a difluorocyclobutyl group attached to the oxadiazole ring. These structural features impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3,3-difluorocyclobutanecarboxylic acid: This intermediate can be synthesized from the reaction of dichloroketene with tert-butyl or benzyl vinyl ether.
Formation of 3,3-difluorocyclobutylamine: The carboxylic acid is then converted to the corresponding amine through a series of reactions, including reduction and amination.
Cyclization to form the oxadiazole ring: The amine is reacted with appropriate reagents to form the oxadiazole ring, incorporating the chloromethyl group at the 3-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and difluorocyclobutyl groups can enhance its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole can be compared with other oxadiazoles and related compounds:
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring, leading to different chemical properties and reactivity.
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring, which can affect its biological activity and chemical stability.
3-(Chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxazole: Lacks one nitrogen atom in the ring, resulting in different electronic properties and reactivity.
Eigenschaften
Molekularformel |
C7H7ClF2N2O |
---|---|
Molekulargewicht |
208.59 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H7ClF2N2O/c8-3-5-11-6(13-12-5)4-1-7(9,10)2-4/h4H,1-3H2 |
InChI-Schlüssel |
VYPCQWPRWSQYTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)C2=NC(=NO2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.